molecular formula C8H15ClF2N2 B1431292 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride CAS No. 1380680-50-1

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride

Cat. No.: B1431292
CAS No.: 1380680-50-1
M. Wt: 212.67 g/mol
InChI Key: IQLMADPHNURAPP-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

This compound represents a sophisticated example of hybrid heterocyclic architecture, featuring both a six-membered piperidine ring and a four-membered azetidine ring with geminal difluorine substitution. The compound bears the molecular formula C8H15ClF2N2 and possesses a molecular weight of 212.67 grams per mole. The structural framework consists of a piperidine ring (a saturated six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state) with an azetidine substituent at the 4-position. The azetidine moiety itself contains two fluorine atoms at the 3-position, creating a geminal difluoro substitution pattern that significantly influences the compound's electronic properties.

The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry conventions, where "4-(3,3-Difluoroazetidin-1-yl)piperidine" indicates the substitution pattern and connectivity between the two heterocyclic components. The piperidine ring serves as the parent structure, with the numbering system starting from the nitrogen atom and proceeding around the ring. The azetidine substituent is attached through its nitrogen atom (position 1 of the azetidine) to carbon 4 of the piperidine ring. The "3,3-difluoro" designation specifies that both fluorine atoms are located at the same carbon position (position 3) within the azetidine ring, creating a quaternary carbon center.

The hydrochloride salt form represents the protonated state of the compound, where the basic nitrogen centers have been neutralized with hydrochloric acid. This salt formation is particularly important for pharmaceutical applications, as it typically enhances water solubility and crystalline stability compared to the free base form. The Standard International Chemical Identifier Key for this compound is IQLMADPHNURAPP-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C8H15ClF2N2
Molecular Weight 212.67 g/mol
International Chemical Identifier Key IQLMADPHNURAPP-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1CNCCC1N2CC(C2)(F)F.Cl
Chemical Abstracts Service Number 1380680-50-1
Canonical Simplified Molecular Input Line Entry System C1CNCCC1N2CC(C2)(F)F.Cl

Historical Development in Heterocyclic Chemistry

The development of this compound can be traced through the historical evolution of both azetidine and piperidine chemistry, representing a convergence of two distinct but related research trajectories in heterocyclic chemistry. Azetidine itself was first characterized as a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom, forming a four-membered ring structure with significant ring strain of approximately 25.4 kilocalories per mole. This ring strain, while substantial, is notably less than that of the three-membered aziridine analogs (27.7 kilocalories per mole), making azetidines more stable and easier to handle while retaining unique reactivity characteristics.

Piperidine has a considerably longer history in organic chemistry, having been first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational understanding of this six-membered heterocycle. The name derives from the genus Piper, which is the Latin word for pepper, reflecting its natural occurrence in pepper-derived compounds. Industrial production methods for piperidine were later developed, including hydrogenation of pyridine over molybdenum disulfide catalysts and modified Birch reduction using sodium in ethanol.

The synthesis of fluorinated heterocycles represents a more recent development in the field, with significant advances occurring throughout the late twentieth and early twenty-first centuries. The incorporation of fluorine atoms into nitrogen-containing heterocycles has been recognized for its ability to dramatically alter molecular properties, including stability, conformational behavior, hydrogen bonding ability, and basicity. The specific development of difluoroazetidine derivatives emerged from the broader investigation of stereoselectively fluorinated nitrogen-heterocycles, which have found applications in medicinal chemistry and organocatalysis.

The evolution toward hybrid azetidine-piperidine architectures reflects the modern medicinal chemistry approach of combining beneficial structural features from different heterocyclic scaffolds. Piperidine-containing compounds represent one of the most important synthetic medicinal building blocks for drug construction, with more than 7000 piperidine-related research publications appearing in the scientific literature during recent five-year periods. This extensive research activity underscores the continued importance of piperidine derivatives in pharmaceutical development.

Recent advances in azetidine chemistry have been driven by the recognition that azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by considerable ring strain, while the ring is significantly more stable than related aziridines, translating into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions. The combination of these factors has made azetidines particularly attractive for incorporation into more complex molecular architectures.

Significance of Fluorinated Azetidine-Piperidine Hybrid Architectures

The significance of fluorinated azetidine-piperidine hybrid architectures extends beyond their individual structural components, encompassing the synergistic effects that arise from combining these distinct heterocyclic frameworks with strategic fluorine substitution. The incorporation of fluorine atoms into heterocyclic systems has been demonstrated to profoundly influence molecular properties, including electronic distribution, conformational preferences, and biological activity profiles. In the specific case of this compound, the geminal difluorine substitution pattern creates a unique electronic environment that affects both the azetidine and piperidine components of the molecule.

The four-membered azetidine ring system contributes significant conformational rigidity to the overall molecular structure, while the strain associated with this ring system (approximately 25.4 kilocalories per mole) provides a thermodynamic driving force for potential ring-opening reactions under appropriate conditions. This strain-driven reactivity has been exploited in various synthetic applications, where azetidines serve as reactive intermediates or as protected forms of more reactive functional groups. The incorporation of difluorine substitution at the 3-position of the azetidine ring further modifies this reactivity profile by introducing strong electron-withdrawing effects that influence both the nitrogen basicity and the ring-opening propensity.

Piperidine derivatives have established themselves as privileged scaffolds in medicinal chemistry, with the six-membered saturated nitrogen heterocycle appearing in numerous approved pharmaceutical agents. The conformational flexibility of the piperidine ring allows for optimization of molecular recognition events with biological targets, while the basic nitrogen center provides opportunities for salt formation and pH-dependent distribution properties. Recent scientific literature has documented extensive research into intramolecular and intermolecular reactions leading to the formation of various piperidine derivatives, reflecting the continued importance of this structural motif.

The hybrid nature of this compound creates opportunities for novel pharmacological applications that may not be accessible through either structural component alone. Azetidine-containing compounds have been documented to display diverse pharmacological activities, including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, analgesic, and dopamine antagonist activities. The molecular rigidity and chemical properties of the azetidine scaffold have emerged as valuable features that have drawn the attention of medicinal researchers.

Table 2: Comparative Properties of Azetidine and Piperidine Ring Systems

Property Azetidine Piperidine Reference
Ring Size 4-membered 6-membered
Ring Strain ~25.4 kcal/mol Minimal
Conformational Flexibility Limited High
Chemical Stability Moderate High
Synthetic Accessibility Challenging Established
Pharmaceutical Relevance Emerging Established

The fluorinated azetidine-piperidine hybrid architecture represents a sophisticated approach to molecular design that leverages the complementary properties of both ring systems while introducing the unique effects of fluorine substitution. This combination creates molecules with potential applications across multiple domains of chemical research, from synthetic methodology development to pharmaceutical discovery programs. The continued investigation of such hybrid architectures reflects the evolving understanding of structure-activity relationships in heterocyclic chemistry and the ongoing quest for novel molecular frameworks with improved or unique properties.

Properties

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2.ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;/h7,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLMADPHNURAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(C2)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373503-66-2
Record name Piperidine, 4-(3,3-difluoro-1-azetidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373503-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride involves several steps, starting with the preparation of the difluoroazetidine ring. This can be achieved through the reaction of appropriate fluorinated precursors under controlled conditions. The difluoroazetidine intermediate is then reacted with piperidine to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroazetidine ring or the piperidine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroazetidine derivatives with additional oxygen-containing functional groups, while substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets within cells. The difluoroazetidine ring is believed to play a crucial role in its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The difluoroazetidine group in the target compound provides rigidity and electronegativity, contrasting with the diphenylmethoxy group in , which introduces bulkiness and lipophilicity.
  • Paroxetine ’s benzodioxolyl and fluorophenyl groups enable π-π stacking and hydrophobic interactions critical for serotonin transporter binding .

Bioactivity Trends :

  • Compounds with heteroaromatic substituents (e.g., triazole in or pyrimidine in ) often exhibit kinase or receptor antagonism, whereas fluorinated azetidines/piperidines (e.g., ) are prioritized for metabolic stability and membrane permeability.

Hydrochloride Salts :

  • All listed compounds are hydrochloride salts, improving aqueous solubility. However, the chloride counterion may influence crystallinity and bioavailability differently based on molecular packing .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis is moderately efficient (2 reported routes) , whereas paroxetine requires multi-step enantioselective synthesis .
  • Data Gaps : Pharmacokinetic (e.g., LogP, metabolic stability) and target-binding data for this compound are absent in open literature, limiting direct therapeutic comparisons .

Biological Activity

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, particularly in the context of neurological disorders and cancer treatment.

Chemical Structure

The compound consists of a piperidine ring substituted with a 3,3-difluoroazetidine moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The molecular formula is C11_{11}H13_{13}ClF2_2N2_2, with a molecular weight of approximately 276.32 g/mol.

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. The difluoroazetidine ring enhances binding affinity to various enzymes and receptors, modulating their activity and leading to significant physiological effects. Key pathways influenced by this compound include:

  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, influencing metabolic processes.
  • Receptor Interaction : The compound has been studied for its potential to interact with neurotransmitter receptors, which could impact neurological function.

Anticancer Properties

Research indicates that compounds similar to 4-(3,3-Difluoroazetidin-1-yl)piperidine exhibit anticancer properties through various molecular mechanisms:

  • Apoptosis Induction : Compounds in the piperidine class can activate apoptotic pathways in cancer cells. For instance, studies show that piperine (a related compound) can inhibit the Akt signaling pathway, leading to apoptosis in breast cancer cells .
  • Cell Cycle Arrest : Piperidine derivatives have been shown to affect cell cycle regulators, promoting G1/S phase arrest, which is crucial for preventing cancer cell proliferation .

Neuropharmacological Effects

The compound is also being investigated for its effects on neurological disorders. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating conditions such as:

  • Neurodegenerative Diseases : By modulating nitric oxide synthase (nNOS) activity, it may have implications in diseases like Alzheimer's and Parkinson's .
  • Psychiatric Disorders : Interaction with neurotransmitter systems could provide therapeutic benefits in mood disorders.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
4-(3,3-Difluoroazetidin-1-yl)morpholineMorpholine derivativeVaries; different receptor interactions
4-(3,3-Difluoroazetidin-1-yl)pyrrolidinePyrrolidine derivativeDistinct pharmacological properties

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Study on nNOS Inhibition : A study reported that derivatives similar to 4-(3,3-Difluoroazetidin-1-yl)piperidine showed potent inhibition of nNOS with Ki values around 46 nM for rat and 48 nM for human enzymes .
  • Anticancer Mechanisms : Research has demonstrated that piperidine derivatives can activate caspase-dependent pathways leading to apoptosis in various cancer cell lines .

Q & A

Q. How to design in vivo studies to evaluate pharmacokinetics while minimizing off-target effects?

  • Methodological Answer :
  • Dosing : Use pharmacokinetic-guided dosing (e.g., 10 mg/kg IV in rodents) with LC-MS/MS plasma monitoring .
  • Toxicology : Pre-screen for hERG inhibition (patch-clamp assays) and CYP450 inhibition to prioritize candidates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride
Reactant of Route 2
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4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride

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